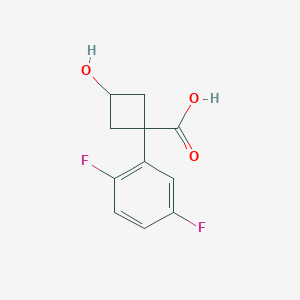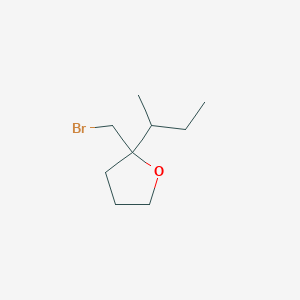
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C9H9NOS It is characterized by the presence of an oxirane ring, a thiophene ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile typically involves the reaction of 3-(5-methylthiophen-2-yl)-3-oxopropanenitrile with an appropriate epoxidizing agent. Commonly used epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Primary Amines: Formed through reduction of the nitrile group.
Ring-Opened Products: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiophene ring may also contribute to its activity by interacting with specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: Shares the thiophene and nitrile groups but lacks the oxirane ring.
3-(1-Adamantyl)-3-oxopropanenitrile: Contains an adamantyl group instead of the thiophene ring.
3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile: Contains a trifluoromethylphenyl group instead of the thiophene ring.
Uniqueness
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile is unique due to the presence of both the oxirane and thiophene rings, which confer distinct reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C9H9NOS/c1-6-3-4-8(12-6)9(2)7(5-10)11-9/h3-4,7H,1-2H3 |
Clave InChI |
BFRHDJFVJJHARF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2(C(O2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)




![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)

